Cas no 138754-50-4 (1,4,8,11-Pentacenetetrone, 2,3,9,10-tetramethyl-)
138754-50-4 structure
Product Name:1,4,8,11-Pentacenetetrone, 2,3,9,10-tetramethyl-
CAS-nummer:138754-50-4
MF:C26H18O4
MW:394.418727397919
CID:1255575
PubChem ID:71342441
Update Time:2025-04-20
1,4,8,11-Pentacenetetrone, 2,3,9,10-tetramethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4,8,11-Pentacenetetrone, 2,3,9,10-tetramethyl-
- 2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone
- 2,3,9,10-tetramethyl-1,4,8,11-pentacenetetrone
- FHUFRZCNYKLOQQ-UHFFFAOYSA-N
- DTXSID80769204
- SCHEMBL14799738
- 138754-50-4
-
- Inchi: 1S/C26H18O4/c1-11-12(2)24(28)20-8-16-6-18-10-22-21(25(29)13(3)14(4)26(22)30)9-17(18)5-15(16)7-19(20)23(11)27/h5-10H,1-4H3
- InChI-sleutel: FHUFRZCNYKLOQQ-UHFFFAOYSA-N
- LACHT: O=C1C(C)=C(C)C(C2=CC3C=C4C=C5C(C(C)=C(C)C(C5=CC4=CC=3C=C21)=O)=O)=O
Berekende eigenschappen
- Exacte massa: 394.12054
- Monoisotopische massa: 394.12050905g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 0
- Complexiteit: 787
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5
- Topologisch pooloppervlak: 68.3Ų
Experimentele eigenschappen
- PSA: 68.28
1,4,8,11-Pentacenetetrone, 2,3,9,10-tetramethyl- Gerelateerde literatuur
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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